(5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a piperidine moiety, and a methoxy-substituted phenyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde with 2-(piperidin-1-yl)thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-en-1-yloxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing pain and swelling.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- **(5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(PYRROLIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- **(5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(MORPHOLIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Uniqueness
The uniqueness of (5E)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(PIPERIDIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific structural features, such as the combination of a thiazole ring with a piperidine moiety and a methoxy-substituted phenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H22N2O3S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H22N2O3S/c1-3-11-24-15-8-7-14(12-16(15)23-2)13-17-18(22)20-19(25-17)21-9-5-4-6-10-21/h3,7-8,12-13H,1,4-6,9-11H2,2H3/b17-13+ |
InChI Key |
VHKZNVNIWHRYEO-GHRIWEEISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCCCC3)OCC=C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCCCC3)OCC=C |
Origin of Product |
United States |
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